molecular formula C16H13N3O3S B4153302 3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B4153302
M. Wt: 327.4 g/mol
InChI Key: RMSSQUDNLQTBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound with a complex structure that includes a benzothiazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4-methyl-2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the nitrated benzamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Electrophilic Substitution: Reagents such as bromine or chlorine can be used for halogenation of the benzothiazole ring.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.

Major Products

    Reduction: Amino derivative of the compound.

    Substitution: Halogenated derivatives of the benzothiazole ring.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide

Uniqueness

3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiazole ring, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-5-4-8-12-13(9)17-16(23-12)18-15(20)11-7-3-6-10(2)14(11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSSQUDNLQTBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Reactant of Route 4
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Reactant of Route 5
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Reactant of Route 6
3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.